molecular formula C12H19NO4S B269483 Metiapril

Metiapril

Cat. No.: B269483
M. Wt: 273.35 g/mol
InChI Key: JHFOAISYWJRTIM-WPRPVWTQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metiapril is a chemical compound with the molecular formula C₁₅H₂₅NO₃. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound has garnered interest due to its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Metiapril involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of a suitable precursor with a reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under specific conditions to form the core structure of this compound.

    Functional Group Modification: The final step involves the modification of functional groups to achieve the desired chemical structure of this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically includes optimizing reaction conditions, using efficient catalysts, and employing advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Metiapril undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Metiapril has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Metiapril involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Metiapril can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

This compound stands out due to its unique chemical structure and potential applications in various fields. Unlike Metoprolol, which is primarily used as a beta-blocker, this compound has broader applications in chemistry, biology, and industry.

Properties

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

(2S,6S)-1-(3-acetylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C12H19NO4S/c1-8-4-3-5-10(12(16)17)13(8)11(15)6-7-18-9(2)14/h8,10H,3-7H2,1-2H3,(H,16,17)/t8-,10-/m0/s1

InChI Key

JHFOAISYWJRTIM-WPRPVWTQSA-N

Isomeric SMILES

C[C@H]1CCC[C@H](N1C(=O)CCSC(=O)C)C(=O)O

SMILES

CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O

Canonical SMILES

CC1CCCC(N1C(=O)CCSC(=O)C)C(=O)O

Origin of Product

United States

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